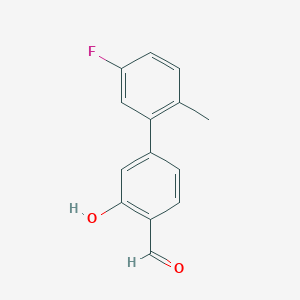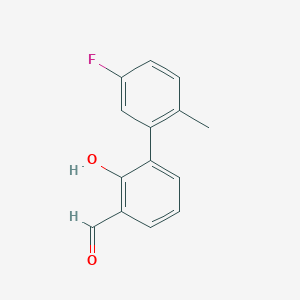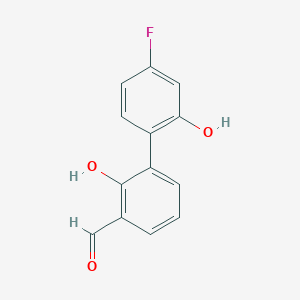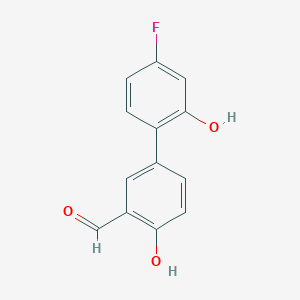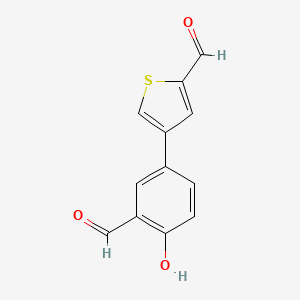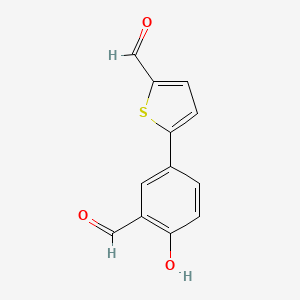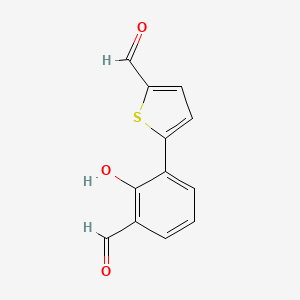
6-(5-Formylthiophen-2-yl)-2-formylphenol, 95%
Vue d'ensemble
Description
6-(5-Formylthiophen-2-yl)-2-formylphenol, 95% (6FTP) is a formylated phenol compound that has been studied extensively for its potential applications in a variety of scientific fields. It is a versatile compound with a wide range of uses, from biochemistry to organic synthesis. 6FTP is a structurally unique compound that has the potential to be used in a variety of applications. In
Applications De Recherche Scientifique
6-(5-Formylthiophen-2-yl)-2-formylphenol, 95% has been studied extensively for its potential applications in a variety of scientific fields. It has been used as a reagent in organic synthesis, as a catalyst for the hydrolysis of esters, as a ligand in metal-catalyzed reactions, and as a precursor for the synthesis of other compounds. 6-(5-Formylthiophen-2-yl)-2-formylphenol, 95% has also been studied for its potential applications in biochemistry and medicine, as it has been found to possess antifungal and antioxidant properties. Additionally, 6-(5-Formylthiophen-2-yl)-2-formylphenol, 95% has been studied for its potential to be used as a fluorescent probe for the detection of various biomolecules, such as proteins, DNA, and RNA.
Mécanisme D'action
The mechanism of action of 6-(5-Formylthiophen-2-yl)-2-formylphenol, 95% is not yet fully understood. However, it is believed that 6-(5-Formylthiophen-2-yl)-2-formylphenol, 95% may act as a Lewis acid, which is a species that accepts electrons from other molecules. This would allow 6-(5-Formylthiophen-2-yl)-2-formylphenol, 95% to interact with other molecules, such as biomolecules, and potentially alter their structure and function. Additionally, 6-(5-Formylthiophen-2-yl)-2-formylphenol, 95% has been found to possess antifungal and antioxidant properties, which may be due to its ability to interact with and disrupt the cell membrane of fungi.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(5-Formylthiophen-2-yl)-2-formylphenol, 95% have not been extensively studied. However, it has been found to possess antifungal and antioxidant properties, which may be due to its ability to interact with and disrupt the cell membrane of fungi. Additionally, 6-(5-Formylthiophen-2-yl)-2-formylphenol, 95% has been found to possess anti-inflammatory and anti-cancer properties, which may be due to its ability to interact with and disrupt the cell membrane of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-(5-Formylthiophen-2-yl)-2-formylphenol, 95% in lab experiments include its availability, its low cost, and its versatility. Additionally, 6-(5-Formylthiophen-2-yl)-2-formylphenol, 95% is a structurally unique compound that can be used in a variety of applications. The limitations of using 6-(5-Formylthiophen-2-yl)-2-formylphenol, 95% in lab experiments include its potential for toxicity, as it has been found to possess antifungal and antioxidant properties. Additionally, 6-(5-Formylthiophen-2-yl)-2-formylphenol, 95% is a structurally unique compound and its mechanism of action is not yet fully understood, which may limit its usefulness in certain experiments.
Orientations Futures
For research on 6-(5-Formylthiophen-2-yl)-2-formylphenol, 95% include further exploration of its biochemical and physiological effects, as well as its potential applications in biochemistry, medicine, and organic synthesis. Additionally, further research into the mechanism of action of 6-(5-Formylthiophen-2-yl)-2-formylphenol, 95% could lead to a better understanding of its potential applications and limitations. Finally, further research into the synthesis of 6-(5-Formylthiophen-2-yl)-2-formylphenol, 95% could lead to the development of more efficient and cost-effective methods for its production.
Méthodes De Synthèse
6-(5-Formylthiophen-2-yl)-2-formylphenol, 95% can be synthesized through a variety of methods, including the use of a Grignard reaction, an organometallic reaction, and a palladium-catalyzed reaction. The Grignard reaction is a chemical reaction between an organomagnesium compound and an electron-deficient species, such as a carbonyl compound. In the Grignard reaction, a Grignard reagent is reacted with a carbonyl compound to form an alcohol. The organometallic reaction is a reaction between an organometallic compound and an electron-deficient species, such as a carbonyl compound. In this reaction, an organometallic compound is reacted with a carbonyl compound to form an alcohol. The palladium-catalyzed reaction is a reaction between a palladium-based catalyst and an electron-deficient species, such as a carbonyl compound. In this reaction, a palladium-based catalyst is reacted with a carbonyl compound to form an alcohol.
Propriétés
IUPAC Name |
5-(3-formyl-2-hydroxyphenyl)thiophene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O3S/c13-6-8-2-1-3-10(12(8)15)11-5-4-9(7-14)16-11/h1-7,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRNXRJJAMAOBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CC=C(S2)C=O)O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685117 | |
| Record name | 5-(3-Formyl-2-hydroxyphenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Formyl-2-hydroxyphenyl)thiophene-2-carbaldehyde | |
CAS RN |
1261976-33-3 | |
| Record name | 5-(3-Formyl-2-hydroxyphenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




